1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, also known as CDP, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
Chemoselectivity and Reaction Mechanisms
The reaction of 2-diazo-3-oxo-3-phenylpropanal with aldehydes and ketones, including derivatives similar to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one, exhibits chemoselectivity dependent on the electronic nature of the substituents. This study provides insights into the chemoselective formation of various derivatives and proposes mechanisms for the observed selectivity, highlighting the importance of electronic effects in dictating reaction pathways (Zhang & Xu, 2013).
Synthesis of Histamine Receptor Antagonists
The synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves a compound structurally related to this compound, was achieved on a large scale. The process included the manipulation of hydroxyproline stereochemistry and desymmetrization of homopiperazine, demonstrating a cost-effective approach to synthesizing complex molecules for potential therapeutic applications (Pippel et al., 2010).
Catalytic Inhibition and Cytotoxicity Studies
Palladacycle complexes, including those derived from compounds structurally akin to this compound, were evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in cancer-related events. This research demonstrates the potential of these complexes in cancer therapy, providing a foundation for further development of therapeutic agents (Spencer et al., 2009).
Ruthenated Benzodiazepines Synthesis
The first synthesis of ruthenated benzodiazepines through coordination of deprotonated diazepam to a ruthenium fragment showcases an innovative approach to modifying benzodiazepine derivatives. This method could potentially be applied to modify compounds like this compound, opening new avenues for the development of metal-coordinated pharmaceuticals (Pérez et al., 2002).
Multi-Component Synthesis Approaches
Efficient methods for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives were developed, demonstrating alternative pathways for creating benzodiazepine derivatives. These approaches highlight the versatility and adaptability of synthetic strategies in generating complex structures related to this compound (Shaabani et al., 2009).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(11-10-16-6-2-1-3-7-16)20-13-5-12-19(14-15-20)17-8-4-9-17/h1-3,6-7,17H,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBOFTVUXFXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.